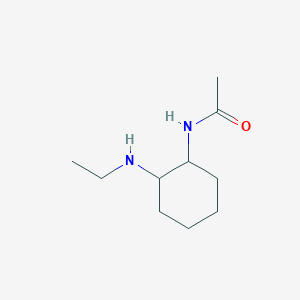

N-(2-Ethylamino-cyclohexyl)-acetamide

Description

N-(2-Ethylamino-cyclohexyl)-acetamide (IUPAC name: 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride) is a substituted acetamide derivative with a cyclohexylamine backbone. Its molecular formula is C₁₀H₂₁ClN₂O, with an average molecular mass of 220.741 g/mol . The compound features an ethylamino group attached to the cyclohexyl ring and an acetamide moiety, which contributes to its unique physicochemical and pharmacological properties. It is synthesized via nucleophilic substitution or multicomponent reactions, as seen in related cyclohexyl acetamide derivatives .

Key structural attributes include:

- Cyclohexyl ring: Provides conformational rigidity.

- Acetamide group: Facilitates interactions with biological targets (e.g., enzymes or receptors).

Properties

IUPAC Name |

N-[2-(ethylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-9-6-4-5-7-10(9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYWUIQEICXBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylamino-cyclohexyl)-acetamide typically involves the reaction of 2-ethylamino-cyclohexanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Ethylamino-cyclohexyl)-acetamide has diverse applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations:

- Electron-withdrawing vs. electron-donating groups: Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (with Cl and trichloromethyl groups) exhibit altered crystal packing due to electron-withdrawing effects . In contrast, ethylamino groups in the target compound may enhance solubility and hydrogen-bonding capacity.

- Aromatic vs.

- Halogenation: Bromine or chlorine atoms (e.g., in and ) may enhance antibacterial or anti-inflammatory activities compared to non-halogenated analogs.

Pharmacological Activities

- Analgesic and anti-inflammatory effects: Phenoxy acetamide derivatives (e.g., N-(2-bromocyclohexyl)-2-phenoxyacetamide) demonstrated notable anti-inflammatory and analgesic activities, comparable to paracetamol in some cases .

- Enzyme inhibition: Acetamides with sulfonamide groups (e.g., N-[4-(piperazinylsulfonyl)phenyl]acetamide) showed anti-hypernociceptive activity, likely via COX-2 inhibition .

Physicochemical Properties

- Solubility: The ethylamino group in this compound may improve water solubility compared to halogenated or aromatic analogs .

- Thermal stability : Trichloro-acetamide derivatives (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonds .

- Hydrogen bonding: Cyclohexyl and hydroxyethyl substituents (e.g., in 2-amino-N-(2-hydroxyethyl)acetamide) facilitate hydrogen-bonding networks, influencing crystal packing and stability .

Biological Activity

N-(2-Ethylamino-cyclohexyl)-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H24N2O and a molecular weight of 228.33 g/mol, this compound features an ethyl group and a cyclohexyl ring, which are critical for its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

- Ethylamino Group : This moiety is believed to enhance the compound's interaction with neurotransmitter systems.

- Cyclohexyl Ring : Provides structural rigidity and influences the compound's pharmacokinetic properties.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in pharmacology. The potential applications include:

- Neurological Disorders : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting utility in mood modulation and pain management.

- Analgesic and Anti-inflammatory Effects : Given the structural similarities to known analgesics, it is hypothesized that this compound may possess similar properties.

The exact mechanism of action remains under investigation; however, it is believed that the compound modulates enzyme activity and receptor binding, leading to various biological effects. Further studies are required to elucidate these pathways comprehensively.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Methylamino-cyclohexyl)-acetamide | C12H25N2O | Potential analgesic properties |

| N-(2-Dimethylamino-cyclohexyl)-acetamide | C12H26N2O | Studied for its anti-inflammatory effects |

| N-(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester | C14H27N3O2 | Investigated for neuroprotective effects |

The unique combination of cyclohexane and ethylamino functionalities in this compound may confer distinct pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.